4-(2-Aminopyridin-3-yl)phenol

Description

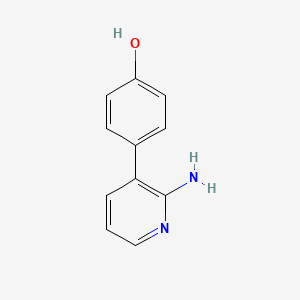

4-(2-Aminopyridin-3-yl)phenol is a heterocyclic compound featuring a pyridine ring substituted with an amino group at the 2-position and a phenol moiety at the para position of the pyridine’s 3-position.

The compound has gained prominence as a selective inhibitor of ubiquitin-specific protease 7 (USP7), a deubiquitinase implicated in stabilizing oncoproteins (e.g., MDM2) and destabilizing tumor suppressors like p52.

Properties

Molecular Formula |

C11H10N2O |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

4-(2-aminopyridin-3-yl)phenol |

InChI |

InChI=1S/C11H10N2O/c12-11-10(2-1-7-13-11)8-3-5-9(14)6-4-8/h1-7,14H,(H2,12,13) |

InChI Key |

FPWAPXWDOARZNG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)N)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

a) Substituent Effects on Bioactivity

- Electron-Withdrawing Groups (EWGs): Chloro-substituted derivatives (e.g., 2-chloro-5-arylpyridin-3-yl compounds) exhibit enhanced antimicrobial activity due to increased electrophilicity, disrupting microbial cell membranes . However, these groups reduce USP7 affinity compared to this compound, likely due to steric hindrance .

- Methyl and Aryl Groups: Methylation of the indole nitrogen in 4-(1-methylindol-3-yl)pyrimidin-2-amine improves metabolic stability but shifts activity toward anti-inflammatory pathways rather than USP7 inhibition .

b) Binding Interactions

- Hydrogen Bonding: The -OH group in this compound forms critical hydrogen bonds with USP7’s catalytic cleft (e.g., Asp295 and Gln297), a feature absent in non-phenolic analogues .

- π-Stacking: The pyridine ring engages in π-π interactions with USP7’s Phe409, a mechanism shared by quinone-based inhibitors but with lower specificity .

c) Pharmacokinetic Profiles

- Solubility: The phenol moiety enhances aqueous solubility (~25 µg/mL at pH 7.4) compared to chloro-substituted derivatives (<5 µg/mL) .

- Metabolic Stability: Methylated analogues (e.g., 4-(1-methylindol-3-yl)pyrimidin-2-amine) show longer half-lives (t₁/₂ > 6 h) in hepatic microsomes, whereas this compound undergoes rapid glucuronidation (t₁/₂ ~2 h) .

Limitations and Advantages

- Advantages of this compound: High selectivity for USP7 over related deubiquitinases (e.g., USP5, USP8) . Synergistic effects with chemotherapeutics (e.g., cisplatin) in p53-positive cancers .

- Limitations vs. Analogues:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.